1-(Indazol-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Compounds containing the indazole moiety are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For example, some indazole derivatives act by inhibiting certain enzymes or by binding to specific receptors .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The compound’s solubility and stability have been studied , which can provide some insights into its bioavailability.
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It has been reported that certain indazole-containing compounds are air- and water-stable , suggesting that they may be relatively resistant to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzonitrile with hydrazine hydrate can yield indazole derivatives, which can then be further modified to obtain the desired compound . Transition metal-catalyzed reactions, such as those involving copper or nickel, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Comparison with Similar Compounds
2H-Indazole: Another indazole derivative with different substitution patterns and potentially different reactivity.
1-(2,2-Dimethylpropan-1-yl)-1H-indazole: A compound with a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the 2,2-dimethylpropan-1-one group can influence its interactions with molecular targets and its overall stability .
Properties
IUPAC Name |
1-indazol-1-yl-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYKDPCWPCBYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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